molecular formula C13H9FO3 B136670 4-(4-Fluorophenoxy)benzoic acid CAS No. 129623-61-6

4-(4-Fluorophenoxy)benzoic acid

Cat. No. B136670
M. Wt: 232.21 g/mol
InChI Key: YYKALFXKRWCSLY-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)benzoic acid is a chemical compound that is part of a broader class of organic molecules which include a fluorophenoxy moiety. This functional group is significant in the field of organic chemistry due to its utility in various chemical reactions and its presence in numerous compounds with diverse applications, such as liquid crystals, fluorescent probes, and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to 4-(4-Fluorophenoxy)benzoic acid often involves multi-step chemical procedures. For instance, the preparation of 4-[18F]Fluorophenol, a related compound, can be achieved through a two-step radiosynthesis starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection to yield the desired fluorophenol in significant radiochemical yield . Similarly, the synthesis of liquid crystal intermediates from 4-phenylphenol involves a sequence of reactions including methylation, acylation, and alkylation, which are common in the synthesis of benzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of 4-(4-Fluorophenoxy)benzoic acid and related compounds can be analyzed through various spectroscopic techniques. For example, infrared spectroscopy has been used to study the ν(OH) spectral shifts of phenol-benzene O-H···π hydrogen-bonded complexes, which can provide insights into the electronic structure and hydrogen bonding characteristics of fluorophenol derivatives . Additionally, the characterization of liquid crystal intermediates by IR, 1H NMR, and MS can provide detailed information about the molecular structure of benzoic acid derivatives .

Chemical Reactions Analysis

Fluorophenol derivatives participate in a variety of chemical reactions. The transformation of phenol to benzoate, for instance, has been studied using isomeric fluorophenols to elucidate the mechanism of para-carboxylation in an anaerobic, phenol-degrading consortium . Furthermore, the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 represents a biotechnological application of a Carboxylase enzyme, showcasing the potential for enzymatic reactions in the synthesis of benzoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-Fluorophenoxy)benzoic acid derivatives are influenced by their molecular structure. For example, the polycondensation of 4-(4-acetoxyphenoxy) benzoic acid results in a polymer with distinct phase transition temperatures, which are indicative of the material's thermal properties and are influenced by the flexibility of the polymer chain due to the presence of ether units . The sensitivity of fluorophenol derivatives to pH changes and their selectivity in metal cation sensing are attributed to the high acidity of the fluorophenol moiety, which is a key chemical property for the development of fluorescent probes .

Scientific Research Applications

Anaerobic Degradation and Methanogenic Activity

Research demonstrates that fluorinated compounds, including those similar to 4-(4-Fluorophenoxy)benzoic acid, play a role in the anaerobic degradation of aromatic compounds. Specifically, these compounds facilitate the transformation of certain aromatic metabolites, such as m-cresol, into methane, indicating a potential use in environmental biotechnology and waste management (Londry & Fedorak, 1993).

Radiopharmaceutical Synthesis

4-(4-Fluorophenoxy)benzoic acid-related compounds are used in the synthesis of radiopharmaceuticals. The synthesis of 4-[18F]Fluorophenol, a compound structurally related to 4-(4-Fluorophenoxy)benzoic acid, demonstrates its application in creating complex radiopharmaceuticals for medical imaging (Ross, Ermert, & Coenen, 2011).

Fluorescence Probes in Biological Studies

Compounds structurally similar to 4-(4-Fluorophenoxy)benzoic acid have been used to develop novel fluorescence probes. These probes are capable of selectively detecting reactive oxygen species in biological systems, which can be pivotal in studying cellular processes and oxidative stress (Setsukinai et al., 2003).

Biotechnological Applications

The enzymatic synthesis of 4-OH benzoic acid from related compounds demonstrates a novel biotechnological application. This process uses Carboxylase enzyme, indicating potential uses in eco-friendly synthesis and pharmaceutical manufacturing (Aresta et al., 1998).

Antibacterial Agent Synthesis

Fluorine-containing compounds similar to 4-(4-Fluorophenoxy)benzoic acid have been utilized in synthesizing new antibacterial agents. These agents show promising activity, suggesting their potential in developing novel antibiotics (Holla, Bhat, & Shetty, 2003).

Polymer and Liquid Crystal Research

The use of related fluorinated compounds in the synthesis of polymers and liquid crystals indicates potential applications in materials science. These compounds contribute to the development of high-performance polymers and advanced liquid crystal technologies (Xiao et al., 2003; Qing, 2000).

Safety And Hazards

“4-(4-Fluorophenoxy)benzoic acid” is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life . It is advised to avoid release to the environment and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-(4-fluorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKALFXKRWCSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407441
Record name 4-(4-Fluorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)benzoic acid

CAS RN

129623-61-6
Record name 4-(4-Fluorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenoxy)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a flask with 4-fluorophenyl boronic acid (2.1 g, 15 mmol), copper(II) acetate (1.4 g, 7.5 mmol), activated powdered molecular sieves (approximately 2 g), and methyl 4-hydroxybenzoate (1.2 g, 7.5 mmol) is added TEA (5.2 mL, 38 mmol) followed by CH2Cl2 (75 mL). The reaction is stirred for 16 hours at room temperature with air bubbling through it. The reaction mixture is diluted with CH2Cl2 and filtered through silica gel. The silica gel is washed with EtOAc-heptane. The solution is concentrated in vacuo and dissolved in dioxane (15 mL). To this solution is added aqueous LiOH (1N, 15 mL) and stirred for 18 hours at room temperature. To this reaction mixture is added aqueous HCl (1N) until acidic, having a pH less than 6. The resulting precipitate is collected by filtration and rinsed with water, and dried in vacuo to give 4-(4-fluorophenoxy)benzoic acid (1.6 g, 90%). MS for C13H9FO3 (ESI) (M−H)− m/z 231.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Shetty, AM Isloor - academia.edu
In the title compound, C13H9FO3, the dihedral angle between the two benzene rings is 70.99 (5). In the crystal structure, molecules are linked into dimers by centrosymmetric O—…
Number of citations: 0 www.academia.edu
HK Fun, JH Goh, S Rai, P Shetty… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C13H9FO3, the dihedral angle between the two benzene rings is 70.99 (5). In the crystal structure, molecules are linked into dimers by centrosymmetric O—H⋯O …
Number of citations: 17 scripts.iucr.org
K Ramu, GN Lam, H Hughes - Drug metabolism and disposition, 2000 - ASPET
The pharmacokinetics, mass balance, tissue distribution, and metabolism of Co 102862 was investigated in rats after a single oral dose. [ 14 C]Co 102862 showed multiexponential …
Number of citations: 14 dmd.aspetjournals.org
J Fan, K Gilmartin, S Octaviano, F Villar… - ACS Pharmacology & …, 2022 - ACS Publications
We report on a new preclinical drug optimization strategy that measures drug candidates’ binding affinity with human serum albumin (HSA) as an assessment of increasing or …
Number of citations: 6 pubs.acs.org
T Takeuchi, M Hayashi, T Tamita… - Journal of Medicinal …, 2022 - ACS Publications
Matrix metalloproteinase-2 (MMP2) is a zinc-dependent endopeptidase that plays important roles in the degradation of extracellular matrix proteins. MMP2 is considered to be an …
Number of citations: 9 pubs.acs.org
T Tajima - 2019 - setsunan.repo.nii.ac.jp
In many animal species, the formation of fertilization-competent spermatozoa is a complex process that occurs in several different tissues. For example, in mammals (Florman & Fissore, …
Number of citations: 0 setsunan.repo.nii.ac.jp
田島達也, タジマタツヤ - setsunan.repo.nii.ac.jp
あるが, プロナーゼ (Pron, 微生物由来のプロテアーゼ混合物) や亜鉛イオンが SPE-8 クラス依存的経路を活性化する in vitro SAF であることが知られている. 一方, 遺伝学的解析により, mSAF は …
Number of citations: 2 setsunan.repo.nii.ac.jp

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